molecular formula C7H4BrNO3 B060800 4-Bromo-3-nitrobenzaldehyde CAS No. 163596-75-6

4-Bromo-3-nitrobenzaldehyde

Cat. No. B060800
M. Wt: 230.02 g/mol
InChI Key: SAFSVELFSYQXOV-UHFFFAOYSA-N
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Patent
US08741915B2

Procedure details

A mixture of 4-bromo-3-nitrobenzaldehyde (1 g, 4.35 mmol) in dimethylformamide (10 mL) was added cuprous cyanide (584.8 mg, 6.53 mmol). The resultant solution was stirred at 160° C. for 5 hours. After cooling, a standard aqueous/EtOAc workup was followed. Purified by silica gel column chromatography to give product (430 mg, yield 56.1%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
584.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
56.1%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[N+:10]([O-:12])=[O:11].CCOC(C)=O.[CH3:19][N:20](C)C=O>>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([C:19]#[N:20])=[C:3]([N+:10]([O-:12])=[O:11])[CH:4]=1)=[O:7]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
cuprous cyanide
Quantity
584.8 mg
Type
reactant
Smiles
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
Purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 56.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.